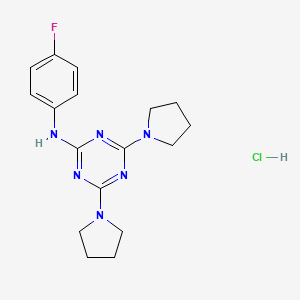

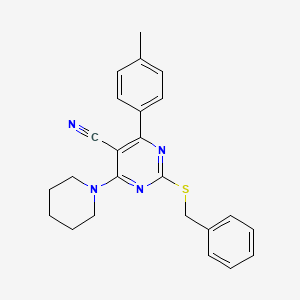

N-(4-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a fundamental component in many biologically active compounds and is widely used by medicinal chemists .

Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The compound contains a pyrrolidine ring, a triazine ring, and a fluorophenyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique

Two-Photon Absorption Chromophores

A study synthesized multi-branched two-photon absorption chromophores containing styrylpyridyl moieties, which demonstrated significant two-photon absorption (TPA) properties. These properties are critical for applications in optical data storage, photodynamic therapy, and the development of fluorescence imaging techniques, showcasing the potential of triazine derivatives in advanced material science (Yan et al., 2007).

Antiproliferative Activity

Another research effort led to the synthesis of fluorinated triazinones, which were evaluated for their antiproliferative activity against various cancer cell lines. This investigation highlights the importance of triazine derivatives in medicinal chemistry, particularly in the search for new anticancer agents (Dolzhenko et al., 2008).

Antibacterial Agents

A study developed new fluorine-substituted amino-triazines as lamotrigine analogs, evaluating their in vitro antibacterial activity. Some compounds showed significant activity against a variety of bacteria, suggesting the potential of these derivatives as antibacterial agents (Alharbi & Alshammari, 2019).

Kinase Inhibition for Cancer Treatment

Research on docking and quantitative structure–activity relationship studies for triazine derivatives as c-Met kinase inhibitors indicates their potential in cancer therapy. These compounds' orientations and conformations in the kinase active site were analyzed, providing insights into designing more effective inhibitors (Caballero et al., 2011).

Synthesis Techniques and Antileukemic Activity

A study outlined a new one-pot, three-component synthesis method under microwave irradiation for triazine derivatives. This method offers a fast and efficient way to produce compounds with potential antileukemic activity, showcasing the versatility of triazine derivatives in synthesis methodologies and their potential in treating leukemia (Dolzhenko et al., 2021).

Mécanisme D'action

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to have a wide range of target selectivity .

Mode of Action

The mode of action of pyrrolidine derivatives can vary greatly depending on their specific structures and substituents . They can interact with their targets in different ways, leading to various biological effects .

Biochemical Pathways

Pyrrolidine derivatives can affect a variety of biochemical pathways. For example, some pyrrolidine derivatives have been found to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, among others .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidine derivatives can be influenced by various factors, including their specific structures and the presence of different substituents .

Result of Action

The molecular and cellular effects of pyrrolidine derivatives can vary widely, depending on their specific structures and modes of action .

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN6.ClH/c18-13-5-7-14(8-6-13)19-15-20-16(23-9-1-2-10-23)22-17(21-15)24-11-3-4-12-24;/h5-8H,1-4,9-12H2,(H,19,20,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZOVFIMMBUEEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClFN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2703677.png)

![7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2703678.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2703680.png)

![4-benzyl-7-hydroxy-N-(2-methylbenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2703691.png)

![2-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2703694.png)